

"physical properties of 1H-Pyrrole-2,3-dicarboxylic acid"

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Compound of Interest

Compound Name: **1H-Pyrrole-2,3-dicarboxylic acid**

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An In-depth Technical Guide on the Physical Properties of **1H-Pyrrole-2,3-dicarboxylic Acid**

This technical guide provides a detailed overview of the known physical and spectral properties of **1H-Pyrrole-2,3-dicarboxylic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for the characterization of this compound.

Data Presentation

The following table summarizes the key physical properties of **1H-Pyrrole-2,3-dicarboxylic acid**. It is important to note that while some experimental values are available, others are based on computational predictions and require experimental verification.

Property	Value	Data Type
Molecular Formula	C ₆ H ₅ NO ₄	-
Molecular Weight	155.11 g/mol	-
Appearance	White to off-white solid	Experimental
Melting Point	225 °C (with decomposition)	Experimental
Boiling Point	480.7 ± 30.0 °C	Predicted
pKa	3.07 ± 0.50	Predicted[1]
Solubility	No experimental data available	-
¹ H NMR Spectrum	No experimental data available	-
¹³ C NMR Spectrum	No experimental data available	-
Infrared (IR) Spectrum	No experimental data available	-
Mass Spectrum	No experimental data available	-

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and spectral properties of **1H-Pyrrole-2,3-dicarboxylic acid**.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] A common method for its determination is using a capillary melting point apparatus.[2]

- Sample Preparation: A small quantity of the dry, crystalline **1H-Pyrrole-2,3-dicarboxylic acid** is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.[3] [4]
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded.[3] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Solubility Analysis

Determining the solubility profile in various solvents is essential for applications in drug formulation and reaction chemistry.

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, and hexane) should be selected.
- Procedure: A known excess amount of **1H-Pyrrole-2,3-dicarboxylic acid** is added to a fixed volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature until equilibrium is established.^[5]
- Quantification: The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) provides insight into the compound's ionization behavior in solution. Potentiometric titration is a precise method for its determination.^{[6][7]}

- Sample Preparation: A solution of **1H-Pyrrole-2,3-dicarboxylic acid** is prepared in deionized water or a suitable aqueous-organic solvent mixture at a known concentration.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.^[7]
- Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. As a dicarboxylic acid, two pKa values are expected.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

- ¹H NMR: A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-

spin coupling. For carboxylic acids, the acidic proton signal is typically observed in the 9-12 ppm region and may be broad.[8]

- ^{13}C NMR: A more concentrated solution is generally required for ^{13}C NMR. This spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbonyl carbons of the carboxylic acid groups are expected to appear in the 160-180 ppm range.[8]

IR spectroscopy is used to identify the functional groups present in the molecule.

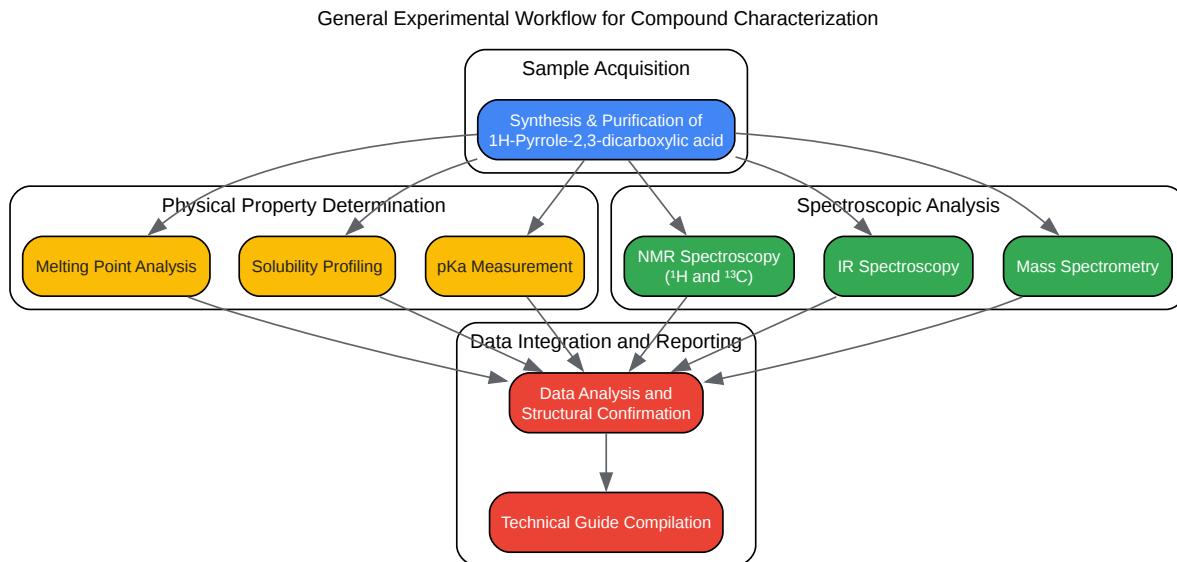
- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Analysis: The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm^{-1}), the C=O stretch (around 1700 cm^{-1}), and the N-H stretch of the pyrrole ring (around 3300 cm^{-1}).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Ionization: A suitable ionization technique, such as electrospray ionization (ESI), is used to generate gas-phase ions of the molecule.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion will confirm the molecular weight. The fragmentation pattern can provide further structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu) groups.[9]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and spectral characterization of **1H-Pyrrole-2,3-dicarboxylic acid**.



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Caption: A flowchart illustrating the key steps in the physical and spectral characterization of **1H-Pyrrole-2,3-dicarboxylic acid**.

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